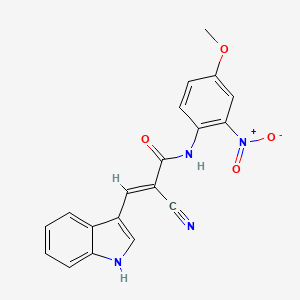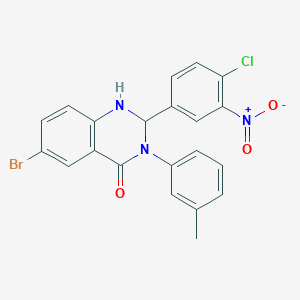![molecular formula C24H18N2O2S B10897754 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-thiophen-2-yl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione is a complex heterocyclic compound that features a thiophene ring and a diazapentacyclo structure
Vorbereitungsmethoden
The synthesis of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the thiophene ring, followed by the construction of the diazapentacyclo framework. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target molecules. These interactions can modulate biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione include other thiophene derivatives and diazapentacyclo compounds. For example:
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Diazapentacyclo compounds: Compounds such as 12-thiophen-2-yl-13-oxa-3,5-diazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene have similar structural features and applications.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the diazapentacyclo framework, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H18N2O2S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione |
InChI |
InChI=1S/C24H18N2O2S/c27-20-13-14(21-10-5-11-29-21)12-18-22(20)23-15-6-1-2-7-16(15)24(28)26(23)19-9-4-3-8-17(19)25-18/h1-11,14,23,25H,12-13H2 |
InChI-Schlüssel |
UGOMBOCOCASTDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N4C2C5=CC=CC=C5C4=O)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-bromo-6-chloro-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10897673.png)

![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
![2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10897693.png)
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B10897698.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B10897705.png)

![N-[6-bromo-2-(4-ethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-iodobenzamide](/img/structure/B10897716.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
